
3-(2-chloro-6-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloro-6-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide is a chemical compound with potential applications in scientific research. It is a novel acrylamide derivative that has been synthesized using a specific method.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in melanin synthesis. It has also been shown to induce apoptosis in cancer cells, suggesting that it may act as a pro-apoptotic agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-chloro-6-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide are not well documented. However, it has been reported to have inhibitory effects on the growth of cancer cells and the activity of certain enzymes, such as tyrosinase. It may also induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2-chloro-6-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide in lab experiments include its high yield and potential applications in studying various biological processes. However, its mechanism of action is not fully understood, and its biochemical and physiological effects are not well documented. Additionally, further studies are needed to determine its toxicity and potential side effects.
Future Directions
There are several potential future directions for the use of 3-(2-chloro-6-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide in scientific research. These include:
1. Investigating its potential as an anticancer drug and optimizing its structure for improved efficacy.
2. Studying its effects on other enzymes involved in biological processes, such as proteases and kinases.
3. Determining its toxicity and potential side effects in vivo.
4. Developing new methods for synthesizing 3-(2-chloro-6-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide with improved yield and purity.
5. Exploring its potential applications in treating hyperpigmentation disorders.
In conclusion, 3-(2-chloro-6-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide is a novel acrylamide derivative with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a tool for studying various biological processes.
Synthesis Methods
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide involves the reaction of 2-chloro-6-fluoroaniline with 2-isopropyl-6-methylaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acryloyl chloride to obtain the final product. The yield of the product is reported to be high, and the purity can be improved through recrystallization.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide has potential applications in scientific research as a tool for studying various biological processes. It has been reported to have inhibitory effects on the growth of cancer cells, making it a promising candidate for anticancer drug development. Additionally, it has been shown to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in melanin synthesis. This makes it a potential agent for treating hyperpigmentation disorders.
properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c1-12(2)14-7-4-6-13(3)19(14)22-18(23)11-10-15-16(20)8-5-9-17(15)21/h4-12H,1-3H3,(H,22,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJBXYNFVZTJGJ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

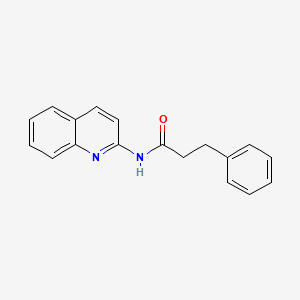

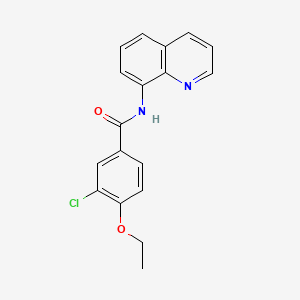
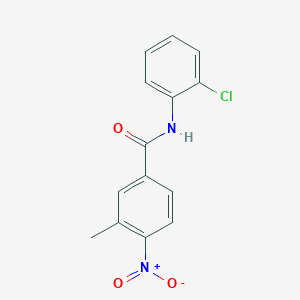

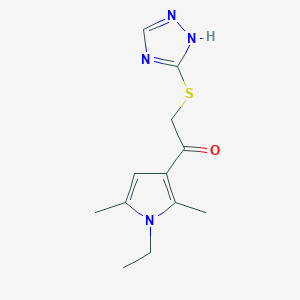
![methyl 2-[(5-methyl-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5754789.png)
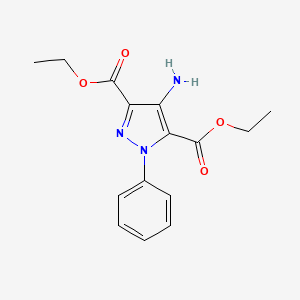


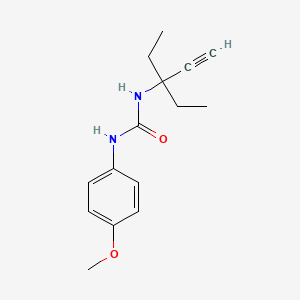
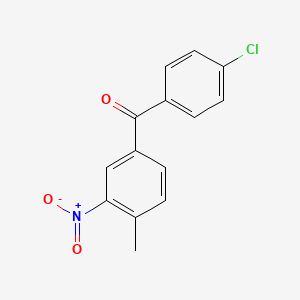
![5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5754828.png)
